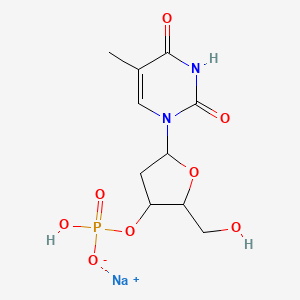

Thymidine 3'-monophosphate sodium salt

Description

Biological Significance of Deoxyribonucleotides in Cellular Systems

Deoxyribonucleotides are the fundamental building blocks, or monomers, of DNA. nih.govwikipedia.orgwikipedia.org Each deoxyribonucleotide consists of three components: a deoxyribose sugar, a phosphate (B84403) group, and a nitrogenous base. nih.govwikipedia.org In DNA, there are four such bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). wikipedia.org The sequence of these nucleotides along the DNA polymer chain encodes the genetic instructions necessary for the development, functioning, growth, and reproduction of all known living organisms and many viruses. nih.govwikipedia.org

The structure of DNA is a double helix, where two polynucleotide chains are linked by hydrogen bonds between their complementary bases—adenine with thymine, and guanine with cytosine. wikipedia.org The backbone of each chain is formed by alternating sugar and phosphate groups, with the phosphate of one nucleotide covalently bonding to the 3' carbon of the sugar of the next nucleotide, forming a phosphodiester linkage. wikipedia.org This directional 5' to 3' linkage is crucial for the process of DNA replication, where new nucleotides are added to the 3' end of the growing strand. wikipedia.org

The accurate replication of DNA is paramount for cellular division and the faithful transmission of genetic information. nih.gov This process relies on a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs), the activated precursors of deoxyribonucleotides. wikipedia.org Imbalances in the cellular pools of these dNTPs can lead to mutations and have been implicated in various cellular dysfunctions. wikipedia.org Therefore, the study of deoxyribonucleotides and their metabolism is central to understanding fundamental biological processes.

Overview of Thymidine (B127349) Monophosphates in Nucleic Acid Metabolism

Thymidine monophosphate (TMP), specifically deoxythymidine monophosphate (dTMP), is one of the four essential deoxyribonucleotides required for DNA synthesis. wikipedia.orgdrugbank.com Unlike other deoxyribonucleotides, the "deoxy" prefix is often omitted as thymine-containing ribonucleotides are not directly involved in RNA synthesis. wikipedia.org The biosynthesis of dTMP in the cell occurs through two primary pathways: the de novo synthesis pathway and the salvage pathway.

The de novo pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. nih.gov This reaction is catalyzed by the enzyme thymidylate synthase (TS), which uses 5,10-methylenetetrahydrofolate as a methyl donor. drugbank.comnih.gov This pathway is a critical step for providing the necessary building blocks for DNA replication and is a major target for certain chemotherapeutic agents. nih.gov

The salvage pathway provides an alternative route for dTMP synthesis by recycling pre-existing nucleosides. In this pathway, the nucleoside thymidine is transported into the cell and then phosphorylated by the enzyme thymidine kinase (TK) to form thymidine monophosphate (TMP). This TMP can then be further phosphorylated to thymidine diphosphate (B83284) (TDP) and subsequently to thymidine triphosphate (TTP), the form that is directly incorporated into DNA by DNA polymerase. Research has shown that thymidine 5'-monophosphate can regulate the activity of thymidine kinase, highlighting the intricate feedback mechanisms within these metabolic pathways. nih.gov In some organisms, two distinct pathways for dTMP synthesis have been identified, underscoring the evolutionary importance of this nucleotide. nih.gov

Specific Research Context and Academic Relevance of Thymidine 3'-Monophosphate Sodium Salt

This compound is a specific isomeric form of thymidine monophosphate that finds utility in various academic research applications. While the 5'-monophosphate is the direct product of the salvage pathway and the precursor for TTP synthesis, the 3'-monophosphate isomer serves as a valuable research tool for studying nucleic acid biochemistry and enzymology. nih.gov

In the laboratory, Thymidine 3'-monophosphate is used as a substrate in enzymatic assays to characterize the activity and kinetics of various enzymes involved in nucleotide metabolism, such as nucleotidases and phosphodiesterases. nih.govrsc.org For instance, early studies demonstrated the enzymatic conversion of thymidine 3'-monophosphate to its corresponding 3'-diphosphate and 3'-triphosphate forms by cellular extracts, providing insights into alternative phosphorylation pathways. nih.gov

The sodium salt form of the compound enhances its stability and solubility in aqueous buffers, which is critical for creating reliable and reproducible experimental conditions in biochemical assays. acs.org Its defined chemical structure makes it a standard for developing and validating analytical methods, such as mass spectrometry-based assays for monitoring enzyme activity. nih.govbiosynth.com Furthermore, derivatives of thymidine 3'-monophosphate are synthesized and utilized in the development of novel methods for oligonucleotide synthesis, which are foundational techniques in molecular biology and biotechnology. acs.orgmdpi.comnih.gov

The table below summarizes some of the key physicochemical properties of Thymidine 3'-monophosphate and its related sodium salt forms, which are pertinent to its use in a research context.

| Property | Value | Source |

| Thymidine 3'-monophosphate | ||

| Molecular Formula | C10H15N2O8P | ebi.ac.uk |

| Molecular Weight | 322.21 g/mol | ebi.ac.uk |

| IUPAC Name | [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |

| This compound | ||

| Molecular Formula | C10H14N2NaO8P | |

| Molecular Weight | 344.19 g/mol | |

| CAS Number | 108320-91-8 | biosynth.com |

| Thymidine 3':5'-cyclic monophosphate sodium salt | ||

| Molecular Formula | C10H12N2O7PNa | sigmaaldrich.com |

| Molecular Weight | 326.18 g/mol | sigmaaldrich.com |

| CAS Number | 76567-90-3 | sigmaaldrich.com |

Properties

IUPAC Name |

sodium;[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMAHSFORMBSQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Roles and Metabolic Pathways of Thymidine 3 Monophosphate

Involvement in Deoxyribonucleic Acid (DNA) Biosynthesis

The primary significance of thymidine (B127349) 3'-monophosphate (dTMP) lies in its exclusive role as a precursor for DNA. nih.gov Its presence and subsequent metabolic conversions are critical for the synthesis and maintenance of the genetic code.

Thymidine 3'-monophosphate is a direct monomeric precursor for the synthesis of DNA. baseclick.eubiologyonline.com However, it must first undergo further phosphorylation to become deoxythymidine triphosphate (dTTP), the form that is actively incorporated into a growing DNA strand by DNA polymerase enzymes. biologyonline.comfigshare.comhmdb.ca During DNA replication, dTTP base-pairs with deoxyadenosine (B7792050) (A) on the template strand, ensuring the faithful duplication of the genetic sequence. baseclick.euhmdb.ca The regulation of cellular dTTP pools is essential for the accurate replication of both nuclear and mitochondrial DNA. pnas.org An adequate supply of thymidine, and subsequently dTMP, is crucial for this process, and insufficient availability can lead to replication stress. baseclick.eu

Beyond its role in scheduled DNA replication, thymidine is also integral to DNA repair mechanisms. baseclick.eu When DNA damage occurs, cellular repair processes often require the synthesis of new DNA segments to replace the damaged portions. Thymidine, through its conversion to dTMP and subsequently dTTP, provides the necessary building blocks for this restorative synthesis. baseclick.eu The enzyme thymidine phosphorylase, which is involved in thymidine metabolism, has been associated with DNA damage repair processes. nih.gov The maintenance of balanced dNTP pools, including dTTP derived from dTMP, is critical for preventing genomic instability that can arise from misincorporation of bases like uracil (B121893) into the DNA. pnas.orgnih.gov

Position within Pyrimidine (B1678525) Nucleotide Metabolic Pathways

The cellular pool of thymidine 3'-monophosphate is maintained through two primary metabolic routes: the de novo biosynthesis pathway and the nucleotide salvage pathway. nih.govpnas.orgnih.govnih.gov These pathways ensure that the cell has a continuous supply of this essential nucleotide for DNA synthesis.

The de novo pathway constructs thymidylate from simpler molecular precursors. nih.gov A key reaction in this pathway is the reductive methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP). drugbank.comtaylorandfrancis.com This conversion is catalyzed by the enzyme thymidylate synthase (TYMS). nih.govnih.govdrugbank.com The methyl group donor in this reaction is 5,10-methylenetetrahydrofolate, which is oxidized to dihydrofolate (DHF) in the process. nih.govnih.gov The DHF is then reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR), allowing the cycle to continue. pnas.orgnih.gov This pathway is a significant source of dTMP, particularly in rapidly dividing cells. nih.gov Interestingly, evidence suggests that in addition to the cytoplasm and nucleus, a complete de novo dTMP synthesis pathway also exists within mammalian mitochondria to support mitochondrial DNA integrity. pnas.orgnih.gov

Key Enzymes in De Novo Thymidylate Synthesis

| Enzyme Name | Abbreviation | Function |

| Thymidylate Synthase | TYMS | Catalyzes the conversion of dUMP to dTMP. nih.govdrugbank.com |

| Dihydrofolate Reductase | DHFR | Regenerates tetrahydrofolate from dihydrofolate. pnas.orgnih.gov |

| Serine Hydroxymethyltransferase | SHMT | Generates 5,10-methylenetetrahydrofolate. pnas.orgnih.gov |

The salvage pathway provides an alternative route for dTMP synthesis by recycling pre-existing nucleosides like thymidine. nih.gov In this pathway, external or intracellular thymidine is transported into the cell and then phosphorylated by the enzyme thymidine kinase (TK) to form thymidine monophosphate (dTMP). nih.govfigshare.comnih.gov This reaction utilizes ATP as the phosphate (B84403) donor. nih.gov The salvage pathway is particularly important for recovering nucleosides after the degradation of DNA and RNA. wikipedia.org While both pathways contribute to the cellular dTMP pool, the salvage pathway is not sufficient on its own to sustain mitochondrial DNA replication, which also requires de novo synthesis. pnas.orgnih.gov

Comparison of De Novo and Salvage Pathways for dTMP Synthesis

| Feature | De Novo Pathway | Salvage Pathway |

| Starting Substrate | Deoxyuridine monophosphate (dUMP) | Thymidine |

| Key Enzyme | Thymidylate Synthase (TYMS) nih.gov | Thymidine Kinase (TK) figshare.com |

| Primary Function | De novo synthesis from precursors | Recycling of existing nucleosides |

| Cofactor | 5,10-methylenetetrahydrofolate nih.gov | ATP nih.gov |

Subsequent Phosphorylation Cascades of Thymidine Monophosphate

Once synthesized, thymidine monophosphate (dTMP) must undergo two sequential phosphorylation steps to become the biologically active deoxythymidine triphosphate (dTTP). figshare.comwikipedia.org The first phosphorylation is the conversion of dTMP to deoxythymidine diphosphate (B83284) (dTDP). This reaction is catalyzed by the enzyme thymidylate kinase (TMPK), which is situated at the junction of the de novo and salvage pathways. drugbank.comtaylorandfrancis.comwikipedia.org Thymidylate kinase uses ATP as the preferred phosphate donor for this conversion. drugbank.comwikipedia.org

Following the formation of dTDP, a second phosphorylation event occurs, converting dTDP to dTTP. This step is generally catalyzed by a non-specific nucleoside diphosphate kinase. researchgate.net The resulting dTTP is then ready to be used by DNA polymerases for incorporation into newly synthesized DNA strands. figshare.comhmdb.ca In some organisms, such as Chlamydomonas reinhardtii, evidence suggests that a multifunctional enzyme may be responsible for the entire phosphorylation cascade from thymidine to dTTP. nih.gov

Enzymatic Conversion to Thymidine Diphosphate (dTDP)

The initial step in the metabolic cascade of thymidine 3'-monophosphate is its phosphorylation to the corresponding diphosphate form. Early biochemical research utilizing extracts from calf thymus demonstrated that thymidine 3'-monophosphate can serve as a substrate for kinase activity. nih.gov This enzymatic conversion is a critical prerequisite for its further transformation into a triphosphate.

In these pioneering studies, cell-free extracts provided the necessary enzymatic machinery to catalyze the transfer of a phosphate group from a donor molecule, typically Adenosine (B11128) Triphosphate (ATP), to the thymidine 3'-monophosphate substrate. nih.gov This reaction yields Thymidine 3'-diphosphate and Adenosine Diphosphate (ADP). While the well-characterized thymidylate kinase is known to specifically phosphorylate thymidine 5'-monophosphate, the conversion of the 3'-isomer in cell extracts suggests the presence of kinases capable of recognizing and acting upon this particular molecular structure. nih.govdrugbank.com

Table 1: Enzymatic Phosphorylation of Thymidine 3'-Monophosphate

| Component | Role | Notes |

|---|---|---|

| Thymidine 3'-monophosphate | Substrate | The starting nucleotide isomer. nih.gov |

| Kinase Enzyme(s) | Catalyst | Enzyme(s) present in calf thymus extracts facilitate the reaction. nih.gov |

| Adenosine Triphosphate (ATP) | Phosphate Donor | Provides the phosphate group and energy for the reaction. nih.gov |

| Thymidine 3'-diphosphate | Product | The resulting diphosphorylated nucleotide. nih.gov |

| Adenosine Diphosphate (ADP) | Byproduct | The remaining molecule from the phosphate donor. nih.gov |

Formation of Thymidine Triphosphate (dTTP) for Direct DNA Incorporation

Following its conversion to a diphosphate, Thymidine 3'-diphosphate can undergo a second phosphorylation event to form Thymidine 3'-triphosphate. The same research that identified the first phosphorylation also confirmed the existence of this subsequent conversion in calf thymus extracts, again with ATP serving as the phosphate donor. nih.gov This reaction is analogous to the function of nucleoside diphosphate kinases (NDPKs), which are generally responsible for converting various nucleoside diphosphates into their triphosphate forms to maintain the cellular pool of DNA and RNA precursors. wikipedia.orguniprot.org

However, the concept of direct incorporation of Thymidine 3'-triphosphate into a growing DNA strand is contrary to the established mechanism of DNA replication. DNA synthesis is catalyzed by DNA polymerases, which exclusively use deoxynucleoside 5'-triphosphates (dNTPs) as substrates. wikipedia.orgwikipedia.org The core reaction involves the nucleophilic attack of the free 3'-hydroxyl (-OH) group on the growing DNA strand's terminus on the innermost (alpha) phosphate of an incoming 5'-dNTP. wikipedia.orgwikipedia.org This process forms a phosphodiester bond and releases a pyrophosphate molecule.

A molecule of Thymidine 3'-triphosphate lacks the required 5'-triphosphate group for this reaction and instead has a phosphate group at the 3' position, which is the site of chain elongation. quizlet.com Modern studies have confirmed that nucleotides bearing a 3'-phosphate group are poor substrates for DNA polymerases and are not effectively incorporated into DNA. nih.gov Therefore, while Thymidine 3'-monophosphate can be enzymatically converted to its triphosphate form, this resulting molecule is not a substrate for direct incorporation into DNA via the canonical polymerase-mediated pathway. nih.govnih.gov

Table 2: Enzymatic Formation of Thymidine 3'-Triphosphate

| Component | Role | Notes |

|---|---|---|

| Thymidine 3'-diphosphate | Substrate | The product from the first phosphorylation step. nih.gov |

| Nucleoside Diphosphate Kinase-like Activity | Catalyst | Enzyme(s) in calf thymus extracts catalyze the second phosphorylation. nih.govwikipedia.org |

| Adenosine Triphosphate (ATP) | Phosphate Donor | Provides the terminal phosphate group. nih.gov |

| Thymidine 3'-triphosphate | Product | The final triphosphate form. nih.gov Not a substrate for DNA polymerase. nih.gov |

| Adenosine Diphosphate (ADP) | Byproduct | The remaining molecule from the phosphate donor. nih.gov |

Enzymatic Interactions and Reaction Kinetics with Thymidine 3 Monophosphate

Studies on Nucleotidases and Phosphatases

Nucleotidases and phosphatases are hydrolytic enzymes that remove phosphate (B84403) groups from nucleotides. Their action on thymidine (B127349) 3'-monophosphate influences its stability and metabolic fate.

Ecto-5'-nucleotidase (also known as CD73) is an enzyme that catalyzes the hydrolysis of the phosphate group from 5'-nucleotides, converting them into their corresponding nucleosides. nih.govwikipedia.org Studies on the substrate specificity of this enzyme have shown that it is highly specific for the 5'-position of the phosphate group. Research explicitly demonstrates that ecto-5'-nucleotidase exhibits no activity towards nucleoside 2'- and 3'-monophosphates. nih.gov

However, other nucleotidases and phosphatases may have broader substrate specificity. nih.gov For instance, some bacterial nucleotidases, such as SurE from Shigella flexneri, can hydrolyze various ribonucleoside 3'-monophosphates. uniprot.org Additionally, certain intracellular deoxynucleotidases are known to dephosphorylate dTMP as part of substrate cycles that regulate nucleotide pools. researchgate.net While the canonical ecto-5'-nucleotidase does not cleave thymidine 3'-monophosphate, it is plausible that other, less specific phosphatases within the cell could catalyze this dephosphorylation reaction. nih.gov

Enzymatic Assays Utilizing Thymidine Monophosphate Derivatives

Enzymatic assays for certain phosphodiesterases frequently employ derivatives of thymidine monophosphate as artificial substrates. These assays are crucial for determining enzyme activity and for screening potential inhibitors.

The assessment of phosphodiesterase activity commonly utilizes chromogenic or chemiluminescent analogs of thymidine monophosphate. Research has predominantly focused on analogs of thymidine 5'-monophosphate for this purpose. For instance, non-enzymatic hydrolysis of aryl esters of thymidine 3'-monophosphate has been studied to understand the mechanisms of DNA hydrolysis, but their application as substrates for routine enzymatic assays is not established. In contrast, analogs of the 5'-isomer are widely used.

The Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) family, which includes NPP1, NPP2 (Autotaxin), and NPP3, consists of enzymes that can hydrolyze phosphodiester bonds in various nucleotides. nih.gov While these enzymes have broad substrate specificity, their activity is often characterized using an artificial chromogenic substrate, p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP). nih.govacs.org This compound is an analog of thymidine 5'-monophosphate, not the 3'-isomer.

The hydrolysis of p-Nph-5'-TMP by NPP enzymes releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically, allowing for the determination of enzyme kinetics. nih.gov This method is standard for assessing the phosphodiesterase activity of the NPP family and for screening potential inhibitors. acs.org For example, in synaptosomes from rat heart left ventricles, which express NPP2 and NPP3, the hydrolysis of p-Nph-5'-TMP showed a Michaelis-Menten constant (KM) of 91.42 ± 13.97 µM and a maximal velocity (Vmax) of 63.79 ± 3.59 nmol p-nitrophenol released/min/mg of protein. nih.gov

Autotaxin (ATX, or NPP2) also displays phosphodiesterase activity that can be measured using p-nitrophenyl 5'-thymidine monophosphate, although this activity is considered weak compared to its primary function as a lysophospholipase D. nih.gov

Recent advancements include the development of a chemiluminescent probe for the sensitive detection of ENPP1 (NPP1). acs.org This probe incorporates a thymidine monophosphate substrate linked to a luminophore. Enzymatic cleavage by ENPP1 initiates a reaction that produces light, offering a highly sensitive detection method. acs.org

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl 5'-Thymidine Monophosphate (p-Nph-5'-TMP) by NPP Enzymes

| Enzyme Source | KM (µM) | Vmax (nmol/min/mg protein) |

| Rat Cardiac Synaptosomes (NPP2/NPP3) | 91.42 ± 13.97 | 63.79 ± 3.59 |

| Data sourced from a study on E-NPPs in rat heart left ventricles. nih.gov |

Chemical Synthesis and Derivatization Strategies for Research Purposes

Biochemical and Chemo-Enzymatic Synthesis Approaches

The synthesis of thymidine (B127349) monophosphate (TMP) in biological systems is a tightly regulated process essential for DNA production. Researchers have harnessed and adapted these natural pathways to develop biochemical and chemo-enzymatic methods for producing TMP and its analogs. These methods often offer high specificity and efficiency.

Reductive Phosphorylation of Thymidine

One of the primary routes for TMP synthesis is through the phosphorylation of thymidine. This process is part of the salvage pathway for nucleotide synthesis. nih.gov

Mechanism : The enzyme thymidine kinase (TK) catalyzes the transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of thymidine, yielding thymidine 5'-monophosphate (5'-TMP). wikipedia.org Subsequent phosphorylation steps convert 5'-TMP into thymidine diphosphate (B83284) (TDP) and then thymidine triphosphate (TTP), the latter being a direct precursor for DNA synthesis. taylorandfrancis.com The kinetics of this phosphorylation can be complex, with various nucleotides potentially interfering with the process. wikipedia.org

Research Significance : Understanding and utilizing this pathway is critical in various research contexts. For instance, the activity of thymidine kinase is often elevated in rapidly dividing cells, making it a target for cancer research. Furthermore, some antiviral drugs are designed as nucleoside analogs that are selectively phosphorylated by viral thymidine kinases, leading to the termination of viral DNA replication. wikipedia.org

Synthesis from Deoxyuridine Monophosphate (dUMP)

The de novo synthesis pathway provides another major route to TMP, starting from deoxyuridine monophosphate (dUMP). wikipedia.orgtaylorandfrancis.com

Mechanism : The enzyme thymidylate synthase (TS) is responsible for the reductive methylation of dUMP to form dTMP. wikipedia.orgdroracle.ai This reaction uses N5,N10-methylenetetrahydrofolate as the methyl group donor. wikipedia.org The process is crucial for providing the sole de novo source of thymidine for DNA synthesis and repair. taylorandfrancis.combrainly.com A flavin-dependent thymidylate synthase, ThyX, found in some microorganisms like Mycobacterium tuberculosis, also catalyzes the biosynthesis of thymidine 5'-monophosphate from dUMP. researchgate.netresearchgate.net

Research Findings : The critical role of thymidylate synthase in DNA synthesis has made it a significant target in cancer chemotherapy. taylorandfrancis.com Inhibitors of TS, such as the fluorinated pyrimidine (B1678525) 5-fluorouracil (B62378) (5-FU), can block the production of dTMP, leading to an imbalance of deoxynucleotides and ultimately causing DNA damage and cell death in rapidly proliferating cancer cells. wikipedia.orgtaylorandfrancis.com Research into the mechanisms of TS and the development of novel inhibitors remain active areas of investigation. nih.gov

Preparation of Structurally Modified Thymidine Monophosphate Derivatives

The ability to chemically modify the structure of thymidine monophosphate has led to the development of valuable research tools and therapeutic candidates. These derivatives often function by mimicking natural nucleotides and interfering with cellular processes.

Synthesis of Cyclic Thymidine Monophosphates (e.g., 3',5'-cyclic)

Cyclic thymidine monophosphate (cTMP) is a structural analog of the well-known second messenger cyclic adenosine monophosphate (cAMP).

Synthesis Strategies : The synthesis of 3',5'-cyclic thymidine monophosphate can be achieved through various chemical routes. One reported method involves the use of dicyclohexylcarbodiimide (B1669883) in pyridine (B92270) to cyclize thymidine 5'-phosphate. lookchem.com Another approach utilizes potassium tert-butylate and chlorophosphoric acid diphenyl ester starting from 2'-deoxythymidine-3'-monophosphate. lookchem.com More recent strategies have focused on the organocatalytic ring-opening polymerization of a six-membered cyclic phosphoester monomer derived from thymidine to create thymidine-derived polyphosphoesters. acs.org

Research Utility : As an intermediate in pyrimidine metabolism, 3',5'-cyclic thymidine monophosphate is a substrate or product for several enzymes, including thymidylate synthase and thymidine kinase. hmdb.ca Its study can provide insights into the regulation of these metabolic pathways. The development of synthetic methods for cTMP and its derivatives opens avenues for creating novel nucleotide analogs with potential applications in studying enzyme mechanisms and as templates for drug design. nih.govnih.gov

Generation of Nucleotide Analogs with Research Utility (e.g., 3'-Azido-3'-deoxythymidine 5'-monophosphate)

3'-Azido-3'-deoxythymidine, more commonly known as zidovudine (B1683550) or AZT, is a potent antiviral agent. Its monophosphate form is a key intermediate in its mechanism of action.

Synthesis and Mechanism : AZT is a structural analog of thymidine where the 3'-hydroxyl group is replaced by an azido (B1232118) group. sciencesnail.com Inside the cell, AZT is phosphorylated by cellular kinases to its monophosphate (AZT-MP), diphosphate (AZT-DP), and ultimately its active triphosphate (AZT-TP) form. researchgate.netnih.gov The synthesis of AZT-MP can be accomplished through phosphoramidate (B1195095) strategies, creating prodrugs that can release the monophosphate intracellularly. nih.gov AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and can be incorporated into the growing viral DNA chain. droracle.aiwikipedia.org The absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication. sciencesnail.com

Research Findings : Research has shown that AZT-MP itself can act as an alternative-substrate inhibitor of thymidylate kinase, the enzyme that phosphorylates dTMP. nih.gov This can disrupt the normal balance of cellular nucleotides. Furthermore, studies have explored the synthesis of various AZT-monophosphate prodrugs and conjugates to enhance drug delivery and target specific cells. nih.govutmb.edu The development of 2'- and 3'-modified thymidine 5'-O-monophosphate analogues, including those with a 3'-azido function, has been pursued to create potent inhibitors of enzymes like Mycobacterium tuberculosis thymidylate kinase. nih.gov

Advantages of the Sodium Salt Form in Research Experiments

The sodium salt form of thymidine 3'-monophosphate and other nucleotides is widely used in research for several practical reasons.

Enhanced Solubility and Stability : One of the primary advantages of using the sodium salt form of nucleotides is their improved solubility in aqueous solutions. dcfinechemicals.com This is crucial for preparing stock solutions and reaction buffers in a wide range of biochemical and molecular biology experiments. The salt form often exhibits greater stability, allowing for more reliable and prolonged storage without significant degradation. dcfinechemicals.com For example, thymidine 5'-monophosphate disodium (B8443419) salt is readily soluble in water. sigmaaldrich.comselleckchem.comthermofisher.com

Maintaining Physiological Conditions : The use of sodium salts helps to maintain a more physiologically relevant ionic environment in experimental setups. quora.com The sodium ions can help to neutralize the negative charges on the phosphate backbone of DNA and RNA, which is important for processes like DNA reannealing. reddit.com In protein-related experiments, maintaining an appropriate salt concentration is critical for preserving protein structure and function, as salt bridges can be essential for their three-dimensional conformation. reddit.com

Purity and Compatibility : Commercially available sodium salts of nucleotides are typically highly purified, ensuring consistency and reproducibility in research findings. dcfinechemicals.comthermofisher.com This form is compatible with a vast array of enzymatic reactions and cellular assays, making it a versatile reagent in the laboratory. dcfinechemicals.com

Enhanced Solubility in Aqueous Solutions

The utility of nucleotides and their derivatives in research, particularly in biochemical and cellular assays, is intrinsically linked to their solubility in aqueous environments. Thymidine 3'-monophosphate sodium salt, by its very nature as a salt of a phosphorylated nucleoside, exhibits significantly enhanced aqueous solubility compared to its parent nucleoside, thymidine. This increased solubility is critical for its application in various experimental settings.

The primary contributors to the solubility of this compound are the ionized phosphate group and the sodium counter-ion. The phosphate group is a key determinant of the molecule's polarity. solubilityofthings.com At a physiological pH of approximately 7.3, the phosphate group is deprotonated, resulting in an organophosphate oxoanion with a negative charge. nih.govebi.ac.uk This charged state facilitates strong dipole-dipole interactions with polar water molecules, promoting dissolution. The presence of hydroxyl (-OH) groups on the deoxyribose sugar moiety also contributes to its hydrophilicity through hydrogen bonding with water. solubilityofthings.com

In contrast, the parent nucleoside, thymidine, which lacks the phosphate group, has a more limited solubility in water. nih.gov The conversion to a monophosphate and subsequently to a sodium salt drastically improves this characteristic. For instance, while thymidine's solubility is recorded at 48 mg/mL in water, the closely related thymidine 5'-monophosphate disodium salt is reported to be soluble up to 73-100 mg/mL in water. selleckchem.comsigmaaldrich.comselleckchem.com This highlights the profound effect of the charged phosphate and salt form on aqueous solubility.

The solubility of these compounds can also be influenced by temperature; for many organic compounds, an increase in temperature can lead to increased solubility. solubilityofthings.com However, for experimental consistency, solutions are typically prepared and used at standard room temperature or kept on ice for stability.

Interactive Solubility Data of Thymidine and Related Compounds

| Compound | Molecular Formula | Solvent | Solubility (at 25°C) | Citation |

|---|---|---|---|---|

| Thymidine | C₁₀H₁₄N₂O₅ | Water | 48 mg/mL | selleckchem.com |

| Thymidine | C₁₀H₁₄N₂O₅ | DMSO | 48 mg/mL | selleckchem.com |

| Thymidine | C₁₀H₁₄N₂O₅ | Ethanol | 6 mg/mL | selleckchem.com |

| Thymidine 5'-monophosphate disodium salt | C₁₀H₁₃N₂Na₂O₈P | Water | 73 mg/mL | selleckchem.com |

| Thymidine 5'-monophosphate disodium salt | C₁₀H₁₃N₂Na₂O₈P | H₂O | 100 mg/mL (clear, colorless solution) | sigmaaldrich.com |

| Thymidine 5'-monophosphate disodium salt | C₁₀H₁₃N₂Na₂O₈P | DMSO | Insoluble | selleckchem.comselleckchem.com |

This table presents solubility data for thymidine and its 5'-monophosphate disodium salt to illustrate the impact of phosphorylation and salt formation on solubility. Data for the 3'-monophosphate sodium salt is expected to be similar to the 5'-monophosphate disodium salt in aqueous solutions.

Considerations for Experimental Design and Handling

Proper handling and storage of this compound are paramount to ensure its stability and the reproducibility of experimental results. As a nucleotide, it is susceptible to degradation, particularly enzymatic and chemical hydrolysis.

Storage and Stability: For long-term storage, this compound should be kept in a solid, powdered form at low temperatures, with -20°C being a commonly recommended condition. sigmaaldrich.comsigmaaldrich.com When shipped, many suppliers send the compound at room temperature, with stability testing indicating that this does not compromise the product's quality for short durations. selleckchem.comselleckchem.com Once in solution, stability can be more limited. For example, a 1% solution of the parent compound thymidine in water is stable for at least 24 hours at room temperature. nih.gov For sensitive applications, it is best practice to prepare aqueous solutions fresh or to store aliquots at -20°C or below for short periods to minimize degradation from repeated freeze-thaw cycles.

Solution Preparation: When preparing solutions, high-purity, nuclease-free water should be used to prevent enzymatic degradation of the nucleotide. The compound is typically supplied as a powder and should be dissolved in an appropriate buffer or water to the desired concentration. thermofisher.com Given that the charge state of the phosphate group is pH-dependent, the pH of the solution should be controlled with a suitable buffer system, especially for biological assays, to maintain the compound in its biologically relevant, ionized form. ebi.ac.uk

Experimental Use: Thymidine 3'-monophosphate is a key intermediate in cellular metabolism and can be enzymatically converted to its diphosphate and triphosphate forms. nih.gov It is also a product of DNA degradation. nih.gov Therefore, when used in cell culture or with cell lysates, researchers must consider the presence of endogenous enzymes like nucleotidases and kinases that can metabolize the compound. nih.gov In studies involving the characterization of radiation-induced DNA damage, techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify products like thymidine 3'-monophosphate from complex mixtures. nih.gov For all research applications, it is essential to use the compound as intended for research purposes only, not for human or therapeutic use. selleckchem.comscbt.com

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Thymidine 3'-monophosphate sodium salt that influence its role in nucleotide metabolism studies?

- Methodological Insight : The 3'-monophosphate group distinguishes it from 5'-isomers (e.g., Thymidine 5'-monophosphate p-nitrophenyl ester sodium salt, ), affecting its interaction with enzymes like phosphatases and kinases. The sodium salt enhances solubility in aqueous buffers, critical for in vitro assays. Structural verification via NMR (e.g., InChI key in ) and mass spectrometry ensures proper identification. The 3'-phosphate position may influence substrate specificity in DNA repair or RNA primer excision studies .

Q. How can researchers verify the purity of this compound for experimental use?

- Methodological Insight : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as in ) is standard. Complementary techniques include:

- Mass spectrometry : Confirm molecular weight (344.19 g/mol, ).

- NMR spectroscopy : Validate structural integrity (e.g., phosphate group position).

- Ion-exchange chromatography : Detect residual ammonium salts (e.g., related compounds in ). Store at -20°C in desiccated conditions to prevent hydrolysis ( ) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Insight : Store lyophilized powder at -20°C under inert atmosphere (e.g., argon) to prevent oxidation. For reconstituted solutions, aliquot to avoid freeze-thaw cycles and use within 24 hours when kept at 4°C (consistent with ’s “keep cold” recommendation). Monitor pH stability in buffers (e.g., Tris-HCl, pH 7.4) to avoid phosphate group degradation .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in enzymatic assays involving this compound?

- Methodological Insight : Contradictions may arise from:

- Substrate competition : Use kinetic assays (e.g., Michaelis-Menten) with varying concentrations of 3'-monophosphate and 5'-isomers ( ).

- Buffer interference : Test divalent cation requirements (e.g., Mg²⁺ vs. Mn²⁺) for enzyme activity.

- Isotopic labeling : Incorporate deuterated analogs (e.g., ’s deuterated salt) to track metabolic pathways.

Cross-validate results with orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) .

Q. How does the 3'-monophosphate configuration impact its interaction with DNA polymerases compared to 5'-monophosphate analogs?

- Methodological Insight : The 3'-phosphate sterically hinders incorporation into DNA strands, making it a chain terminator. Use in vitro polymerase assays (e.g., Klenow fragment) with radiolabeled dNTPs to compare incorporation rates. Structural studies (e.g., X-ray crystallography) can reveal active-site clashes, as seen in 5'-monophosphate analogs ( ). For repair studies, pair with exonuclease-deficient polymerases to assess proofreading efficiency .

Q. What methodologies are employed to study the pharmacokinetics of this compound in cellular uptake assays?

- Methodological Insight :

- LC-MS/MS : Quantify intracellular concentrations using the molecular formula C₁₀H₁₄N₂NaO₈P ( ).

- Radiolabeling : Use ³H- or ¹⁴C-labeled derivatives (e.g., ’s deuterated analogs) to trace uptake kinetics.

- Cell fractionation : Isolate cytoplasmic vs. nuclear fractions to assess compartmentalization.

- Competition assays : Co-administer with nucleoside transport inhibitors (e.g., dipyridamole) to identify uptake mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.